![molecular formula C13H12ClFN2O2 B4766059 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766059.png)
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide works by blocking the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including T cells, B cells, and natural killer cells. When adenosine binds to the A2A receptor, it activates a signaling pathway that suppresses the immune response and promotes tumor growth. By blocking the A2A receptor, 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide can enhance the anti-tumor immune response and inhibit tumor growth.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It can enhance the anti-tumor immune response by increasing the activation and proliferation of T cells and natural killer cells. It can also inhibit the production of cytokines that promote tumor growth and suppress the immune response. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of cancer. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide. One area of focus is to further investigate its potential therapeutic applications in the treatment of cancer, including in combination with other cancer therapies. Another area of focus is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, future research could focus on developing more potent and selective inhibitors of the adenosine A2A receptor.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to have anti-tumor effects in various preclinical models, including melanoma, colorectal cancer, and non-small cell lung cancer. 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide works by blocking the adenosine A2A receptor, which is known to play a role in promoting tumor growth and suppressing the immune system.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c14-8-2-1-3-9(15)12(8)10-6-11(19-17-10)13(18)16-7-4-5-7/h1-3,7,11H,4-6H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOSJWMZCVXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-N~5~-cyclopropyl-4,5-dihydro-5-isoxazolecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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